13-chloro-5-(4-propylthiadiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
Properties
IUPAC Name |
13-chloro-5-(4-propylthiadiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-2-3-13-15(26-21-20-13)17(25)22-7-6-12-11(9-22)16(24)23-8-10(18)4-5-14(23)19-12/h4-5,8H,2-3,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUUPAZDRRSOMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the thiadiazole ring through the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The resulting intermediate is then subjected to further reactions to introduce the pyrimidinone core and the chloro substituent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
8-chloro-2-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution of the chloro group can produce a variety of substituted derivatives.
Scientific Research Applications
8-chloro-2-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 8-chloro-2-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets. The thiadiazole ring and pyrimidinone core can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogues include 5-(4-chlorobenzylidene)-3-(p-tolyl)-2-(p-tolylamino)-3,5-dihydro-4H-imidazol-4-one (9a) and derivatives of rapamycin (Rapa) discussed in the evidence. Below is a comparative analysis based on synthesis, spectral data, and substituent effects:
Critical Findings
Synthetic Flexibility : The target compound’s thiadiazole and tricyclic core may offer enhanced stability compared to the dihydroimidazolone system in 9a , which relies on aromatic substituents for activity .
The chloro group at position 13 may enhance electrophilic reactivity, similar to the chlorobenzylidene moiety in 9a .
Spectroscopic Differentiation :
- NMR shifts in regions analogous to Rapa analogues (e.g., positions 29–36 and 39–44) could help pinpoint substituent effects in the target compound . For example, perturbations in these regions might correlate with conformational changes induced by the thiadiazole moiety.
Biological Activity
The compound 13-chloro-5-(4-propylthiadiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. The presence of a thiadiazole moiety is significant as thiadiazoles are known for their diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄ClN₄O₂S |
| Molecular Weight | 334.80 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO and other organic solvents |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. The thiadiazole ring is known to interfere with microbial metabolism and cell wall synthesis.
- Anticancer Properties : Studies suggest that triazine derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, including cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of sterols.
Biological Activity Studies
Several studies have been conducted to assess the biological activities of compounds similar to this compound:
Antimicrobial Activity
In vitro studies have demonstrated that derivatives containing thiadiazole exhibit potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anticancer Activity
Research has indicated that related compounds can inhibit the proliferation of various cancer cell lines (e.g., HeLa and MDA-MB-231) with IC50 values ranging from 0.1 to 10 µM depending on the specific derivative and its structure.
Case Studies
- Case Study 1 : A study published in MDPI highlighted that a series of thiadiazole derivatives showed promising anticancer activity with a notable reduction in tumor size in xenograft models when administered at doses of 50 mg/kg body weight .
- Case Study 2 : Another investigation focused on the antimicrobial efficacy against Candida albicans, where a derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
